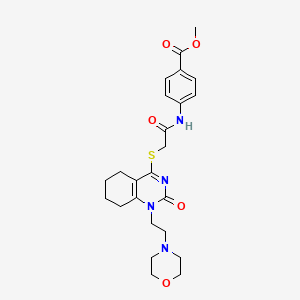

Methyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-[[2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O5S/c1-32-23(30)17-6-8-18(9-7-17)25-21(29)16-34-22-19-4-2-3-5-20(19)28(24(31)26-22)11-10-27-12-14-33-15-13-27/h6-9H,2-5,10-16H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEYSGMBZBKKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Methyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate is a complex organic compound with potential therapeutic applications. The compound's structure suggests it may interact with various biological targets, making it of interest in pharmacological research. This article reviews the biological activities associated with this compound, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 450.6 g/mol. Its structure includes a morpholino group and a hexahydroquinazoline moiety, which are known to exhibit diverse biological activities.

Biological Activity Overview

Research indicates that compounds related to this compound may possess various biological activities:

- Anticonvulsant Activity : Similar compounds have been studied for their anticonvulsant properties. For instance, derivatives of quinazoline have shown varying degrees of efficacy in models of induced seizures. In one study using pentylenetetrazole-induced seizures in mice, certain derivatives demonstrated protective effects by reducing mortality rates by up to 17% compared to controls .

- Anti-HIV Activity : Compounds featuring the quinazoline scaffold have been explored for anti-HIV activity. A related study indicated that certain derivatives exhibited promising inhibitory effects on HIV integrase with low cytotoxicity .

- Antibacterial and Antifungal Properties : The thioether and morpholino components of related compounds have been linked to antimicrobial activity. Studies utilizing agar diffusion methods have shown varying degrees of antibacterial effectiveness against clinical strains .

Research Findings and Case Studies

| Study | Compound | Activity | Methodology | Results |

|---|---|---|---|---|

| Study 1 | Quinazoline Derivative | Anticonvulsant | Pentylenetetrazole model in mice | Reduced mortality by 17% |

| Study 2 | Anti-HIV Compound | Anti-HIV | Molecular docking studies | EC50 = 75 µM |

| Study 3 | Thioether Compound | Antibacterial | Agar diffusion method | Effective against clinical strains |

Case Study: Anticonvulsant Activity

In a specific study investigating quinazoline derivatives for anticonvulsant properties, the synthesized compounds were subjected to molecular docking studies to predict their binding affinities to GABA receptors. The results indicated that while most compounds did not show significant anticonvulsant activity compared to established drugs like diazepam, some exhibited potential due to structural characteristics that enhance receptor binding .

Case Study: Anti-HIV Activity

Another study focused on the design of anti-HIV agents based on structural analogs of this compound. The most potent compound demonstrated an EC50 value significantly lower than other tested compounds and showed favorable docking results with the HIV integrase enzyme .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Methyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate has been investigated for its potential as a pharmaceutical agent:

Antimicrobial Activity

Studies have shown that derivatives of compounds containing the hexahydroquinazoline structure exhibit significant antimicrobial properties. For instance:

- Antibacterial Studies : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example A | Mycobacterium smegmatis | 6.25 µg/ml |

| Example B | Pseudomonas aeruginosa | 19 mm inhibition zone |

Anticancer Potential

Research indicates that compounds with similar structural features may exhibit anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Studies

Several studies have documented the biological activities of related compounds:

- Antimicrobial Efficacy : A study published in RSC Advances highlighted the antimicrobial effects of quinazoline derivatives against several pathogens . Such findings suggest that this compound could be developed into a potent antimicrobial agent.

- Synthesis and Characterization : Research detailing the synthesis of related compounds has provided insights into their structural characteristics and biological activities . These studies often employ techniques such as NMR spectroscopy and X-ray crystallography to confirm molecular structures.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Table 1: Structural Comparison of Sulfur-Containing Heterocyclic Compounds

*Molecular formulas and weights for the target compound are estimated based on structural analysis.

Key Observations:

Core Structure: The target compound’s hexahydroquinazolinone core (saturated bicyclic system) contrasts with the dihydroquinazolinone (partially unsaturated) in and the thiadiazole rings in and . Saturation may influence conformational flexibility and target binding . Thiadiazole-based compounds () prioritize aromatic stability, whereas quinazolinones offer hydrogen-bonding sites via lactam groups .

Thioether linkages are common across all compounds, suggesting shared reactivity in forming sulfur-based bonds, though their positions (e.g., acetamido vs. arylthio) modulate electronic effects .

Synthetic Approaches: highlights green chemistry methods (e.g., solvent-free conditions) for quinazolinones, which could be adapted for the target compound .

Pharmacological and Physicochemical Properties

Table 2: Inferred Property Comparison

Key Insights:

- The morpholinoethyl group in the target compound may confer enhanced solubility compared to analogs with purely aromatic substituents, aligning with trends in prodrug design .

- Thiadiazoles () exhibit high thermal stability due to aromaticity, whereas the target compound’s saturated core may favor flexibility in biological interactions .

Q & A

Q. What are the recommended synthetic pathways for constructing the hexahydroquinazolinone core in this compound?

The hexahydroquinazolinone moiety can be synthesized via cyclocondensation of substituted diamines with carbonyl reagents. For example, stepwise reactions involving thiourea derivatives and ketones under acidic conditions (e.g., acetic acid) have been effective for similar structures . Key intermediates, such as morpholinoethyl-substituted precursors, require careful optimization of reaction time (6–12 hours) and temperature (80–100°C) to avoid side products like over-oxidized quinazolinones .

Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?

- Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).

- Spectroscopy: Confirm the thioether linkage (C–S bond) via -NMR (δ 3.8–4.2 ppm for SCH) and IR (650–700 cm for C–S stretch). The benzoate ester group is identifiable by -NMR (δ 165–170 ppm for carbonyl) .

- Mass Spec: ESI-MS should show the molecular ion peak matching the calculated molecular weight (e.g., ~500–550 g/mol for this compound) .

Q. What safety precautions are critical when handling this compound?

Based on structurally related compounds, this molecule may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles), work in a fume hood, and implement spill containment protocols. Emergency procedures should follow GHS guidelines (e.g., rinsing exposed skin with water for 15 minutes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between computational predictions and experimental results?

- Case Example: Discrepancies in -NMR chemical shifts may arise from solvent effects or conformational flexibility. Validate computational models (DFT or molecular dynamics) using polar solvents (e.g., DMSO-d) and compare with experimental data .

- Cross-Validation: Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity, especially for the morpholinoethyl side chain and thioacetamido bridge .

Q. What strategies optimize the compound’s solubility for in vitro bioassays without compromising stability?

- Co-Solvents: Test DMSO (≤5% v/v) or PEG-400 for aqueous solubility.

- pH Adjustment: The benzoate ester may hydrolyze under basic conditions; maintain pH 6–7 in buffer systems.

- Liposomal Formulation: Encapsulation can enhance bioavailability for cell-based assays .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Docking Studies: Use software like AutoDock Vina to simulate binding to kinase ATP-binding pockets. Prioritize targets with conserved cysteine residues (potential for covalent bonding via the thioether group) .

- MD Simulations: Assess binding stability over 100-ns trajectories, focusing on hydrogen bonding with the quinazolinone carbonyl and morpholine oxygen .

Methodological Challenges and Solutions

Q. Why does the synthesis of the thioacetamido linker often yield low yields, and how can this be mitigated?

- Problem: Thiol-disulfide exchange or oxidation during coupling.

- Solution: Use fresh Lawesson’s reagent for thiolation, and perform reactions under inert gas (N) with reducing agents like TCEP .

Q. How to address discrepancies in biological activity between in silico predictions and in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.